cyclopropyl(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

Description

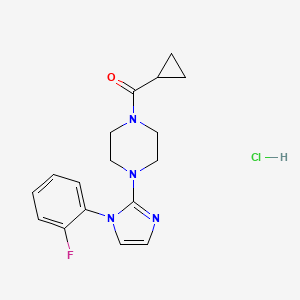

This compound features a cyclopropyl group attached to a methanone carbonyl, which is further linked to a piperazine ring substituted with a 1-(2-fluorophenyl)-1H-imidazol-2-yl moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research.

Properties

IUPAC Name |

cyclopropyl-[4-[1-(2-fluorophenyl)imidazol-2-yl]piperazin-1-yl]methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN4O.ClH/c18-14-3-1-2-4-15(14)22-8-7-19-17(22)21-11-9-20(10-12-21)16(23)13-5-6-13;/h1-4,7-8,13H,5-6,9-12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDRXKACXDYPGFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCN(CC2)C3=NC=CN3C4=CC=CC=C4F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClFN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropyl(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an appropriate aldehyde.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.

Cyclopropyl Group Addition: The cyclopropyl group is added using cyclopropanation reactions, often involving diazo compounds and transition metal catalysts.

Piperazine Ring Formation: The piperazine ring is formed through the reaction of ethylenediamine with dihaloalkanes.

Final Coupling: The final step involves coupling the imidazole, fluorophenyl, and piperazine intermediates under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the imidazole ring or the fluorophenyl group, potentially leading to the formation of amines or hydrofluorocarbons.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.

Major Products

Oxidation: N-oxides of the imidazole ring.

Reduction: Amines or hydrofluorocarbons.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Pharmacological Properties

The compound is primarily recognized for its interactions with various biological targets, notably in the context of central nervous system (CNS) disorders. Research indicates that derivatives of imidazole and piperazine, such as this compound, exhibit significant activity as anxiolytics and antidepressants.

- Anxiolytic and Antidepressant Effects : Studies have demonstrated that compounds similar to cyclopropyl(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride can act as selective delta-opioid receptor agonists. These compounds have shown promise in preclinical models for their potential to alleviate anxiety and depressive symptoms .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several key steps that highlight its structural characteristics:

- Key Synthesis Steps :

- Formation of the piperazine ring.

- Introduction of the imidazole moiety.

- Cyclopropyl substitution at the appropriate position to enhance biological activity.

The structure-activity relationship studies indicate that modifications to the fluorophenyl group significantly influence the pharmacological efficacy of the compound .

3.1. Anticonvulsant Activity

Research has explored the anticonvulsant properties of similar compounds, suggesting that this compound may also exhibit protective effects against seizures. The presence of electron-withdrawing groups in related structures has been correlated with increased anticonvulsant activity .

3.2. Antitumor Activity

Emerging studies have indicated that imidazole derivatives can possess antitumor properties. For instance, thiazole-pyridine hybrids have shown efficacy against various cancer cell lines, suggesting a potential avenue for this compound in oncology .

Case Studies and Research Findings

Several research findings provide insights into the applications of this compound:

Mechanism of Action

The mechanism of action of cyclopropyl(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group may enhance binding affinity, while the imidazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Structural Features

| Compound Name | Methanone Substituent | Piperazine Substituent | Halogen | Heterocycle Presence | Salt Form |

|---|---|---|---|---|---|

| Target Compound | Cyclopropyl | 1-(2-fluorophenyl)-1H-imidazol-2-yl | Fluorine | Imidazole | Hydrochloride |

| 1-(4-Chlorophenyl)cyclopropylmethanone () | 4-Chlorophenyl | None | Chlorine | None | None |

| (2-Fluorophenyl)(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride () | 2-Fluorophenyl | 1-(2-fluorophenyl)-1H-imidazol-2-yl | Fluorine | Imidazole | Hydrochloride |

Key Differences and Implications

Cyclopropane’s small size may improve membrane permeability . The 4-chlorophenyl group in ’s compound lacks the imidazole heterocycle, reducing hydrogen-bonding capacity and likely altering bioactivity .

Piperazine Substitution: The imidazole-2-yl group in the target and compounds provides aromatic π-π interactions and hydrogen-bonding sites, critical for target engagement in CNS or antimicrobial applications.

Halogen Effects :

- Fluorine in the target and compounds enhances metabolic stability and bioavailability compared to chlorine in ’s compound. Fluorine’s electronegativity also influences electronic distribution, affecting binding affinity .

Salt Form :

- Hydrochloride salts (target and ) improve aqueous solubility, facilitating in vitro and in vivo testing. ’s neutral form may require formulation adjustments for biological studies .

Biological Activity

Cyclopropyl(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a complex organic compound that has garnered attention in pharmacological research due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

- Molecular Formula : C₁₄H₁₇FN₂O·HCl

- IUPAC Name : this compound

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling.

- Receptor Modulation : The compound exhibits affinity for several neurotransmitter receptors, particularly those associated with serotonin (5-HT) and dopamine pathways. This modulation can influence mood and cognitive functions.

- Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit specific enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to altered cell proliferation rates, making it a candidate for anti-cancer therapies .

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of this compound:

Pharmacological Profile

The pharmacokinetics of this compound indicate moderate absorption with a favorable distribution profile across tissues. Toxicological assessments reveal that while the compound exhibits some acute toxicity (H302: harmful if swallowed; H315: causes skin irritation), these effects are manageable within therapeutic windows .

Q & A

Q. Table 1: Reaction Optimization Parameters

| Step | Temperature | Solvent | Catalyst/Base | Yield (%) |

|---|---|---|---|---|

| 1 | 80°C | Ethanol | None | ~65 |

| 2 | 0–25°C | DCM | KCO | ~72 |

| 3 | RT | Ether | HCl gas | >90 |

Basic: Which analytical techniques are critical for characterizing this compound’s structure and purity?

Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., cyclopropyl, 2-fluorophenyl) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] peaks) .

- X-ray Crystallography : Resolves 3D conformation, particularly for the imidazole-piperazine core .

- HPLC : Quantifies purity (>98% for pharmacological assays) using C18 columns and UV detection (λ = 254 nm) .

Advanced: How can receptor binding assays be designed to elucidate this compound’s mechanism of action?

Answer:

Target Selection : Prioritize receptors common to piperazine-imidazole derivatives (e.g., histamine H1/H4, serotonin 5-HT) .

Assay Protocol :

- Radioligand Displacement : Use H-labeled antagonists (e.g., ketanserin for 5-HT) in HEK293 cells .

- Functional Assays : Measure cAMP or Ca flux in transfected cells .

Data Validation : Compare IC values with structural analogs to identify pharmacophore contributions .

Advanced: What strategies resolve contradictions in structure-activity relationship (SAR) data for analogs?

Answer: Contradictions often arise from:

- Conformational Flexibility : Use molecular dynamics (MD) simulations to assess piperazine ring puckering’s impact on binding .

- Metabolite Interference : Perform LC-MS/MS to detect degradation products in bioactivity assays .

- Assay Variability : Standardize protocols (e.g., cell line passage number, serum-free conditions) .

Q. Table 2: SAR Adjustments for Improved Potency

| Modification | Impact on IC (nM) | Reference |

|---|---|---|

| 2-Fluorophenyl → 4-Fluorophenyl | 5-HT IC ↓ 30% | |

| Cyclopropyl → Ethyl | H1R affinity ↓ 50% |

Basic: How is solubility enhanced for in vivo studies?

Answer:

- Salt Formation : Hydrochloride salt improves aqueous solubility via protonation of the piperazine nitrogen .

- Co-solvents : Use 10% DMSO/PBS (pH 7.4) for formulations, validated by dynamic light scattering (DLS) .

Advanced: What methods assess chemical stability under physiological conditions?

Answer:

Forced Degradation Studies : Expose to pH 1–9 buffers at 37°C for 24–72 hours, monitor by HPLC .

Light Stability : Use ICH Q1B guidelines with UV irradiation (λ = 320–400 nm) .

Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C indicates thermal stability) .

Basic: How is purity validated before biological testing?

Answer:

- TLC : Monitor reaction progress (R = 0.3–0.5 in ethyl acetate/hexane) .

- HPLC : Use a gradient method (5→95% acetonitrile/water) to confirm >98% purity .

Advanced: What computational approaches predict target interactions?

Answer:

Molecular Docking : AutoDock Vina screens against GPCR databases (e.g., PDB IDs 6A93, 5V54) .

QSAR Models : Train on piperazine-imidazole datasets to predict logP and pK .

MD Simulations : Analyze binding pocket hydration (GROMACS, 100 ns trajectories) .

Advanced: How to address conflicting bioactivity data across studies?

Answer:

- Compound Integrity : Re-characterize batches via NMR and LC-MS to rule out degradation .

- Assay Replication : Repeat in orthogonal systems (e.g., FRET vs. radioligand assays) .

Basic: What safety protocols are recommended for handling this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.